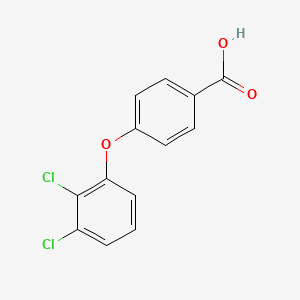

Ácido 4-(2,3-diclorofenoxi)benzoico

Descripción general

Descripción

4-(2,3-Dichlorophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H8Cl2O3 and its molecular weight is 283.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2,3-Dichlorophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dichlorophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis orgánica

Ácido 4-(2,3-diclorofenoxi)benzoico: se utiliza en síntesis orgánica como precursor para la producción de varios compuestos orgánicos. Su grupo diclorofenoxi es reactivo y puede sufrir reacciones de sustitución nucleofílica, lo que lo hace valioso para sintetizar moléculas complejas en productos farmacéuticos y agroquímicos .

Química medicinal

En química medicinal, este compuesto sirve como bloque de construcción para la síntesis de candidatos a fármacos. Es particularmente útil en el desarrollo de moléculas que se dirigen a receptores o enzimas específicos dentro del cuerpo, contribuyendo a la creación de nuevos medicamentos .

Química agrícola

Este derivado del ácido se explora en el desarrollo de herbicidas y pesticidas. Su estructura permite la creación de compuestos que pueden dirigirse selectivamente y controlar el crecimiento de las malas hierbas, ayudando en las estrategias de protección de cultivos .

Ciencia de los materiales

En ciencia de los materiales, se investiga el ácido 4-(2,3-diclorofenoxi)benzoico por su potencial en la creación de nuevos polímeros con propiedades únicas, como una mayor durabilidad o estabilidad térmica .

Ciencia ambiental

Los investigadores estudian este compuesto por su papel en los procesos de remediación ambiental. Se puede utilizar para sintetizar agentes que pueden degradar contaminantes o toxinas en el medio ambiente, contribuyendo a ecosistemas más limpios .

Química analítica

El compuesto encuentra aplicaciones en química analítica como estándar o reactivo. Se puede utilizar para calibrar instrumentos o como reactivo en ensayos para detectar la presencia de otras sustancias .

Bioquímica

En bioquímica, se utiliza para comprender las vías bioquímicas y las interacciones. Su incorporación en estudios metabólicos puede ayudar a dilucidar el papel de compuestos similares en los sistemas biológicos .

Farmacología

This compound: es significativo en farmacología para el desarrollo de agentes terapéuticos. Puede actuar como un inhibidor o activador de ciertas vías biológicas, lo que lleva a posibles tratamientos para enfermedades .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are used as herbicides and function by mimicking the plant hormone auxin . This suggests that 4-(2,3-Dichlorophenoxy)benzoic acid may also target auxin receptors or transporters in plants.

Mode of Action

These compounds typically bind to auxin receptors, leading to changes in gene expression that can disrupt plant growth and development .

Biochemical Pathways

It is known that auxin-like compounds can affect a variety of pathways related to plant growth and development, including cell division, cell elongation, and differentiation . These effects are mediated by changes in gene expression triggered by the binding of the compound to auxin receptors.

Pharmacokinetics

It is known that similar compounds, such as benzoic acid, are conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 4-(2,3-Dichlorophenoxy)benzoic acid may have similar ADME properties.

Result of Action

It is likely that, like other auxin-like compounds, it disrupts normal plant growth and development by altering gene expression . This can lead to a variety of effects, including changes in cell division, cell elongation, and differentiation.

Action Environment

The action, efficacy, and stability of 4-(2,3-Dichlorophenoxy)benzoic acid are likely to be influenced by a variety of environmental factors. For example, the compound’s activity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, the compound’s stability may be influenced by factors such as light exposure and storage conditions .

Propiedades

IUPAC Name |

4-(2,3-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-10-2-1-3-11(12(10)15)18-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGDYYPHNSLNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.